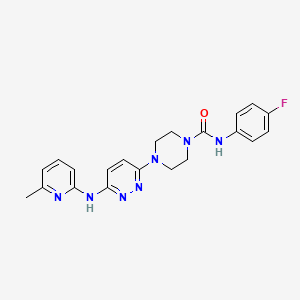

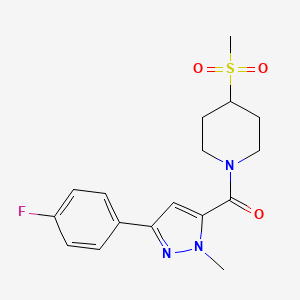

N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

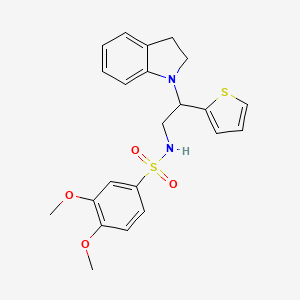

N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C26H25ClN2O3S and its molecular weight is 481.01. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antifolate and Antitumor Agents

Research involving compounds with structural similarities to "N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethylacetamide," particularly those containing sulfonamide groups, has shown promise in the development of antifolate agents for cancer treatment. For example, studies on classical and nonclassical antifolates reveal their potential as dihydrofolate reductase (DHFR) inhibitors, demonstrating significant antitumor activity. Such compounds have been synthesized and evaluated for their ability to inhibit the growth of tumor cells, highlighting the critical role of sulfonamide and indole derivatives in medicinal chemistry for cancer therapy (Gangjee et al., 2007).

Bioactive Compounds and Enzyme Inhibitors

The incorporation of sulfonamide and acetamoyl groups into various compounds has led to the discovery of molecules with diverse biological activities. Research on O- and N-substituted derivatives has shown these compounds to be effective as cholinesterase inhibitors and possess antibacterial properties. This underscores the utility of such functional groups in designing bioactive molecules that can serve as leads for the development of new therapeutic agents (Irshad et al., 2014).

Antimalarial and Potential COVID-19 Therapeutics

Further applications include the exploration of sulfonamide derivatives for their antimalarial properties. A notable study investigates the reactivity of certain sulfonamides, leading to compounds with potential efficacy against malaria. These findings are particularly relevant given the ongoing search for new treatments for infectious diseases, including COVID-19. Computational calculations and molecular docking studies have been utilized to assess the suitability of these compounds as drug candidates, offering insights into their mechanism of action and potential therapeutic value (Fahim & Ismael, 2021).

Synthesis and Catalysis Research

The chemical synthesis and catalysis domain also benefits from the study of compounds related to "this compound." Research into the synthesis of sulfonamide derivatives using innovative catalysts showcases the importance of these compounds in developing new synthetic methodologies. This not only aids in the production of biologically active molecules but also contributes to the field of green chemistry by developing more efficient and environmentally friendly synthesis routes (Shi et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play a crucial role in the MAP kinase signal transduction pathway, which is involved in various cellular processes such as proliferation, differentiation, and cell cycle progression .

Mode of Action

It is known that it interacts with its targets (mapk1 and mapk10) and potentially modulates their activity . This modulation can lead to changes in the cellular processes controlled by these kinases.

Biochemical Pathways

The compound’s interaction with MAPK1 and MAPK10 suggests that it may affect the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression and cellular responses. The downstream effects of this pathway modulation would depend on the specific cellular context and the nature of the initial signal.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with MAPK1 and MAPK10 and the subsequent changes in the MAP kinase signal transduction pathway . These effects could potentially include changes in cell proliferation, differentiation, and cell cycle progression.

Propiedades

IUPAC Name |

N-benzyl-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3S/c1-2-28(16-20-9-4-3-5-10-20)26(30)18-29-17-25(23-13-6-7-14-24(23)29)33(31,32)19-21-11-8-12-22(27)15-21/h3-15,17H,2,16,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAHYAPTWPUMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid](/img/structure/B2766521.png)

![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)

![1,6-Diazaspiro[3.3]heptan-2-one tfa](/img/structure/B2766532.png)

![(Z)-6-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2766535.png)

![4-(2,6-Dichlorophenyl)-2-[2-(4-fluoroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2766537.png)